Ethyl 3-chloro-4-fluoro-5-methylbenzoate
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Overview
Description
Ethyl 3-chloro-4-fluoro-5-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of benzoic acid, featuring a chloro, fluoro, and methyl substituent on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong base or acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-chloro-4-fluoro-5-methylbenzoic acid and ethanol.
Reduction: 3-chloro-4-fluoro-5-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-4-fluoro-5-methylbenzoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-4-fluorobenzoate
- Ethyl 3-chloro-5-methylbenzoate
- Ethyl 4-fluoro-5-methylbenzoate
Uniqueness
Ethyl 3-chloro-4-fluoro-5-methylbenzoate is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
ethyl 3-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
LDDXKIKVALRZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)Cl |
Origin of Product |
United States |
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